LM11A-31(二盐酸盐)

描述

Selective nonpeptide p75NTR ligand. Blocks p75-mediated cell death. Promotes neurogenesis and neurite survival. Does not affect NGF binding to TrkA. Shows neuroprotective and neuroregenerative effects in vivo. Orally active. Blood-brain barrier permeable.

LM11A-31 is a p75 neurotrophin receptor (p75NTR) ligand that inhibits nerve growth factor (NGF) binding to p75NTR-Fc (A2 = 1,192 nM). It inhibits DNA damage in and promotes survival of hippocampal neuronal cultures in a p75NTR- and concentration-dependent manner. LMA11A-31 also inhibits proNGF-induced cell death of mature oligodendrocytes. In vivo, LMA11A-31 (10-100 mg/kg) improves motor function and coordination in the weight-bearing open-field test and nonweight-bearing swim test and increases survival of oligodendrocytes in a mouse model of spinal contusion injury. It prevents and/or reverses atrophy of forebrain cholinergic neurites and cortical dystrophic neurites in Thy-1 hAPPLond/Swe and Tg2576 mice with mid- to late stage Alzheimer's disease. It also reduces excessive alcohol self-administration in rats and decreases huntingtin (Htt) aggregate formation and striatal cholinergic degeneration in the R6/2 mouse model of Huntington's disease.

科学研究应用

阿尔茨海默病研究

LM11A-31(二盐酸盐)在阿尔茨海默病动物模型中显示出希望。 它可以预防和逆转胆碱能神经突的萎缩,并逆转阿尔茨海默病的病理,提供潜在的治疗益处 .

亨廷顿舞蹈症研究

在亨廷顿舞蹈症模型中,LM11A-31 延长了生存时间,减少了突变型亨廷顿蛋白聚集体的形成,并阻止了神经元变性,表明它对这种神经退行性疾病具有保护作用 .

抗化疗神经保护

LM11A-31 保护神经元免受顺铂或甲氨蝶呤等化疗药物的细胞毒性作用。 这对于预防化疗引起的神经毒性可能意义重大 .

神经祖细胞增殖

该化合物增加了海马神经祖细胞的增殖和存活。 这种应用对于神经修复和再生策略至关重要 .

p75 神经生长因子受体(p75NTR)拮抗作用

作为一种非肽类 p75 NTR 配体和神经生长因子 (NGF) 拮抗剂,LM11A-31 可以阻断 p75 介导的细胞死亡,并抑制 proNGF 诱导的细胞死亡,这可能对神经退行性疾病的治疗具有广泛的意义 .

β-淀粉样蛋白 (Aβ) 诱导的细胞死亡抑制

LM11A-31 抑制 Aβ 诱导的细胞死亡,EC50 为 20 nM。 这与阿尔茨海默病研究特别相关,其中 Aβ 斑块是该疾病的标志 .

少突胶质细胞和有髓轴突存活

口服给予 LM11A-31 可以促进小鼠脊髓损伤模型中少突胶质细胞和有髓轴突的存活,表明它在帮助恢复此类损伤方面具有潜力 .

作用机制

Target of Action

LM11A-31, also known as (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide Dihydrochloride, is a non-peptide ligand of the p75 neurotrophic receptor (p75NTR) . The p75NTR is a receptor that binds nerve growth factor, brain-derived growth factor, and other neurotrophins . Its signaling can promote either neuron survival or death by apoptosis, depending on its ligand and cellular context .

Mode of Action

LM11A-31 selectively activates p75NTR survival pathways and inhibits apoptosis signaling . It blocks Aβ-induced neurodegeneration and synaptic impairment in neuronal and hippocampal slice cultures .

Biochemical Pathways

The biochemical pathways affected by LM11A-31 are primarily related to neuron survival and apoptosis. By selectively activating survival pathways and inhibiting apoptosis signaling via the p75NTR, LM11A-31 can block neurodegeneration and synaptic impairment .

Result of Action

The result of LM11A-31’s action is neuroprotection and the promotion of neuron survival. In Alzheimer’s Disease (AD) models, it has been shown to prevent tau phosphorylation and misfolding, microglia and astrocyte activation, loss of cholinergic neurites, and cognitive decline . It has also been reported to show efficacy in mouse models of Huntington’s disease, traumatic brain or spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and peripheral nerve injury .

Action Environment

The action of LM11A-31 can be influenced by various environmental factors. It’s worth noting that the compound has been studied in various disease models, suggesting its action may be robust across different physiological conditions .

生化分析

Biochemical Properties

LM11A-31 (Dihydrochloride) interacts with the p75 neurotrophin receptor (p75NTR), which binds nerve growth factor, brain-derived growth factor, and other neurotrophins . It selectively activates p75NTR survival pathways and inhibits apoptosis signaling .

Cellular Effects

LM11A-31 (Dihydrochloride) has shown to block p75-mediated cell death, inhibit proNGF induced cell death, increase proliferation and survival of hippocampal neural progenitors, and inhibit Aβ-induced cell death . It has also been found to suppress HIV-1 replication and inflammatory response in macrophages .

Molecular Mechanism

The molecular mechanism of LM11A-31 (Dihydrochloride) involves its interaction with the p75NTR. It selectively activates p75NTR survival pathways and inhibits apoptosis signaling . This interaction blocks pro-NGF induced cell death in neuronal cultures and protects neuronal cells from the cytotoxic effects of certain drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, LM11A-31 (Dihydrochloride) has shown to promote the survival of oligodendrocytes and myelinated axons in a mouse spinal cord injury model

Dosage Effects in Animal Models

In animal models, LM11A-31 (Dihydrochloride) has shown beneficial effects in models of Alzheimer’s disease, Huntington’s disease, aging, HIV/FIV, traumatic brain injury, peripheral neuropathy, spinal cord injury, and retinopathy

Metabolic Pathways

It is known to interact with the p75NTR, which plays a role in various cellular processes .

Transport and Distribution

It is known to be orally available and brain-penetrant .

Subcellular Localization

Its target, the p75NTR, is known to be present in various regions of the brain .

属性

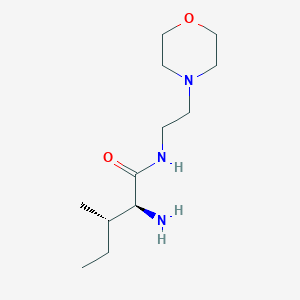

IUPAC Name |

(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMUTYLWSRFTPX-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCCN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595097 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243259-19-9, 102562-74-3 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LM-11A-31 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

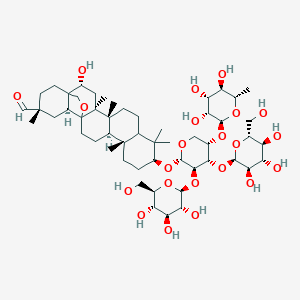

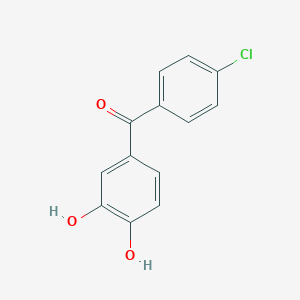

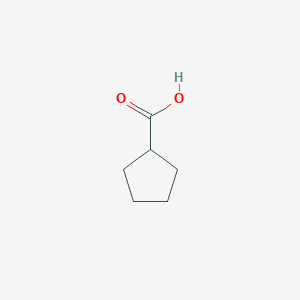

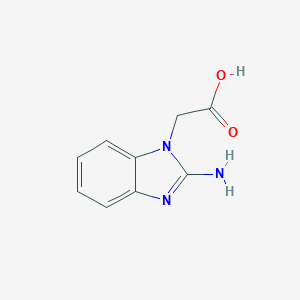

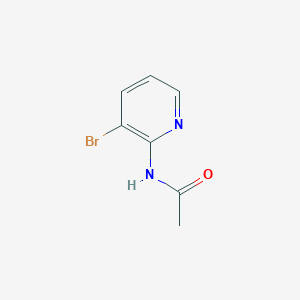

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

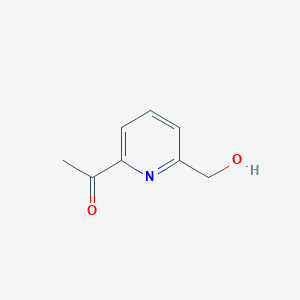

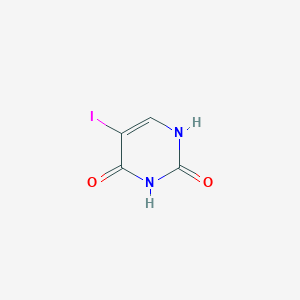

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)